molecular formula C11H16N2 B2948567 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine CAS No. 1368170-47-1

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine

Cat. No.: B2948567
CAS No.: 1368170-47-1
M. Wt: 176.263
InChI Key: IOCKHCWEKLAZAB-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine is an organic compound with the molecular formula C11H16N2 It is characterized by a cyclopentane ring substituted with a pyridin-2-ylmethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with pyridin-2-ylmethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the intermediate imine formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, alkoxides, and amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a pyridin-2-ylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-3-4-9(11)8-10-5-1-2-7-13-10/h1-2,5,7,9,11H,3-4,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKHCWEKLAZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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